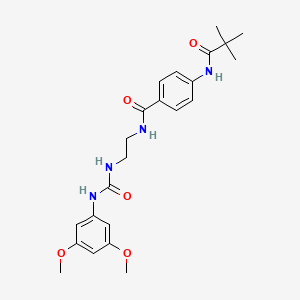

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide

Description

Properties

IUPAC Name |

N-[2-[(3,5-dimethoxyphenyl)carbamoylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5/c1-23(2,3)21(29)26-16-8-6-15(7-9-16)20(28)24-10-11-25-22(30)27-17-12-18(31-4)14-19(13-17)32-5/h6-9,12-14H,10-11H2,1-5H3,(H,24,28)(H,26,29)(H2,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDAZKZCOIANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ureido Intermediate: The reaction between 3,5-dimethoxyaniline and isocyanate forms the ureido intermediate.

Alkylation: The ureido intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated ureido intermediate with 4-pivaloyl chloride to form the pivalamidobenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido and amide functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The ureido and amide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals (Benzamide Derivatives)

Key Differences :

Hydroxamic Acid Derivatives with Antioxidant Activity

describes hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) tested for antioxidant activity using DPPH and β-carotene assays .

Comparison :

Fluorinated Heterocyclic Derivatives (Patent Examples)

highlights fluorinated compounds (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) with chromenone and pyrimidine cores .

Key Contrasts :

- The target compound avoids fluorination, which is common in ’s derivatives for enhancing metabolic stability and target affinity. Its dimethoxyphenyl group may prioritize selectivity for non-fluorophilic binding pockets .

Biological Activity

N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its unique structural characteristics and biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pivalamidobenzamide moiety linked to a ureidoethyl group and a dimethoxyphenyl substituent. The molecular formula is , with a molecular weight of approximately 366.44 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation .

- Antioxidant Properties : The compound displays significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor .

- Anti-inflammatory Effects : Evidence from in vitro studies suggests that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : In animal models, this compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

- Anti-cancer Activity : Some studies have indicated that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these pathways more clearly .

- Analgesic Properties : Preliminary findings indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study published in 2022 demonstrated that treatment with this compound significantly reduced neuronal death in models of oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) and an increase in antioxidant enzyme activity .

- Cancer Cell Line Study : In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The study highlighted its potential as an anti-cancer agent .

- Inflammation Model : Research evaluating the anti-inflammatory effects showed that administration of this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.